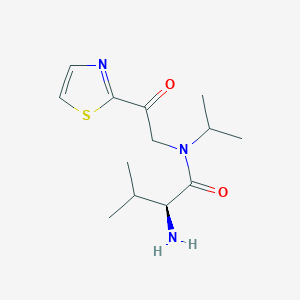

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13472976

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3O2S |

|---|---|

| Molecular Weight | 283.39 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C13H21N3O2S/c1-8(2)11(14)13(18)16(9(3)4)7-10(17)12-15-5-6-19-12/h5-6,8-9,11H,7,14H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | UGQCDDZLOWWFMG-NSHDSACASA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (CAS: 820231-21-8 or 1354010-79-9) is a chiral organic compound with the molecular formula C₁₃H₂₁N₃O₂S and a molar mass of 283.39 g/mol. Its structure features:

-

An (S)-configured amino group at the second carbon.

-

N-isopropyl and N-(2-oxo-2-thiazol-2-yl-ethyl) substituents on the amide nitrogen.

-

A thiazole ring with a ketone group at the 2-position.

The compound’s IUPAC name is (S)-2-amino-3-methyl-N-(propan-2-yl)-N-[2-(thiazol-2-yl)-2-oxoethyl]butanamide .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 283.39 g/mol | |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) | |

| LogP | Estimated ~1.5 (moderate lipophilicity) | |

| Melting Point | Not reported | — |

The thiazole ring contributes to π-π interactions, while the amide and ketone groups enable hydrogen bonding, critical for target binding .

Research Findings and Pharmacological Data

-

In Vitro Studies: Analogous compounds show IC₅₀ values in the micromolar range for antimicrobial targets .

-

Toxicity: No specific data available, but thiazoles generally exhibit low acute toxicity .

-

ADME Profile: Predicted moderate bioavailability due to balanced lipophilicity and hydrogen-bonding capacity .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Activity |

|---|---|---|

| CL075 | Thiazolo[4,5-c]quinoline core | TLR8 agonist (EC₅₀: 3 μM) |

| Imiquimod | Imidazoquinoline scaffold | TLR7 agonist |

| This Compound | Flexible amide-thiazole linker | Underexplored |

The N-isopropyl and methyl groups may enhance metabolic stability compared to bulkier analogs .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume